molecular formula C12H11BrFN B11718923 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B11718923
M. Wt: 268.12 g/mol
InChI Key: AUDGBLDLMOLHHW-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile (CAS: 478077-39-3) is a halogenated cycloalkanecarbonitrile featuring a cyclopentane ring substituted with a bromo and fluoro group on the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the halogen substituents and cyclopentane backbone . Its synthesis likely follows the general procedure for cycloalkanecarbonitriles, involving condensation of a cycloalkanone with a substituted aniline derivative in the presence of potassium cyanide .

Properties

Molecular Formula

C12H11BrFN

Molecular Weight

268.12 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

AUDGBLDLMOLHHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-bromo-4-fluorobenzene with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopentanecarbonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics may enhance the bioavailability and lipophilicity of drug candidates, making it a valuable building block in drug development processes. Research indicates that compounds similar to 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile exhibit pharmacological activities that could be harnessed for therapeutic purposes, particularly in treating conditions such as diabetes and neuropsychiatric disorders .

Dipeptidyl Peptidase Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of dipeptidyl peptidases, which are enzymes involved in various metabolic processes. The inhibition of these enzymes has implications for the treatment of diabetes and obesity, as well as neuropsychiatric conditions .

Biological Research

Antitumor Activity
Initial investigations into the biological effects of this compound suggest potential antitumor properties. Similar halogenated compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction. While specific data on this compound is limited, its structural analogs provide a basis for further exploration into its anticancer efficacy.

Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into mood disorders. Compounds with analogous structures have been shown to influence serotonin and dopamine pathways, suggesting that this compound could have therapeutic applications in treating anxiety and depression .

Material Science

The unique chemical properties of this compound make it suitable for developing new materials. Its reactivity allows it to be utilized in creating polymers or other complex organic structures, which can be beneficial in various industrial applications.

Case Study 1: Anticancer Properties

A study focusing on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although specific data on this compound is limited, trends suggest potential for similar activity.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Cyclopropane and Cyclopentane Derivatives

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS: 749269-73-6)
  • Structural Differences: Cyclopropane ring (3-membered) vs. cyclopentane (5-membered).
  • Molecular Weight : 240.075 g/mol (cyclopropane) vs. 268.12 g/mol (cyclopentane, estimated).
  • Applications : Cyclopropane derivatives are often explored for their enhanced metabolic stability in drug discovery .
1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-90-5)
  • Substituent Variation : Single fluoro group at the 3-position vs. bromo and fluoro at 2- and 4-positions.
  • Impact : Reduced steric hindrance and altered electronic effects (e.g., weaker electron-withdrawing effect compared to bromine) .
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile (CAS: 214262-92-7)
  • Halogen Comparison : Chloro (smaller, less polarizable) vs. bromo. This affects bond strength and intermolecular interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Key Properties
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile C₁₂H₁₀BrFN 268.12 (estimated) 5 2-Br, 4-F High polarity, moderate stability
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile C₁₀H₇BrFN 240.075 3 4-Br, 3-F High ring strain, reactive
1-(3-Fluorophenyl)cyclopentanecarbonitrile C₁₂H₁₂FN 189.22 5 3-F Lower molecular weight, simpler synthesis

Spectral and Analytical Data

  • NMR : The presence of bromine in the target compound would cause distinct deshielding in $^1$H-NMR (e.g., aromatic protons near Br), while fluorine induces coupling patterns .
  • Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for $^{79}$Br/$^{81}$Br) aids identification, differing from chlorine or fluorine analogs .

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile is an organic compound characterized by a unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, synthesis, and comparative analysis with similar compounds.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its pharmacological properties. Research indicates that compounds containing halogenated aromatic structures often exhibit enhanced lipophilicity and bioavailability, making them suitable candidates for drug development.

This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting ghrelin O-acyltransferase (GOAT), an enzyme linked to metabolic diseases such as obesity and type 2 diabetes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaKey Features
1-(4-Bromophenyl)cyclopentanecarbonitrileC12_{12}H10_{10}BrNContains only bromine without fluorine
2-Bromo-4-fluoroacetanilideC9_{9}H8_{8}BrF1_{1}N1_{1}O1_{1}Acetanilide structure, differing functional groups
1-(2-Bromo-5-chlorophenyl)cyclopentanecarbonitrileC12_{12}H10_{10}ClBrNContains chlorine instead of fluorine

The presence of both bromine and fluorine in the target compound enhances its reactivity compared to others lacking these halogens .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models for metabolic disorders. For example, a study involving high-throughput screening techniques revealed that this compound could effectively modulate enzymatic activity related to energy metabolism .

Notable Findings:

  • Inhibition of GOAT: Inhibitors like this compound have shown effectiveness in reducing ghrelin levels, leading to decreased appetite and potential weight loss .
  • Potential Anti-Cancer Properties: Some research suggests that similar compounds may exhibit anti-cancer activities by targeting specific cancer-related pathways .

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